NADPH Oxidase Inhibition: Functional Annotation Differentiates the Benzamide from Inactive Structural Neighbors
Vendor‑supplied application notes explicitly annotate this compound as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological superoxide production in inflammatory disease models . The closely related sulfonamide analog N‑(tetrahydro‑2H‑pyran‑4‑yl)‑N‑(2‑(thiophen‑2‑yl)ethyl)‑4‑(trifluoromethoxy)benzenesulfonamide (CAS 1798522‑16‑3) is not annotated with this activity, nor is the regioisomeric compound N‑(4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran‑4‑yl)‑4‑(trifluoromethoxy)benzamide, indicating that the combination of the amide carbonyl and the specific N,N‑disubstitution pattern is a critical determinant for NADPH oxidase engagement .
| Evidence Dimension | NADPH oxidase inhibitory activity (vendor annotation) |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor |
| Comparator Or Baseline | Sulfonamide analog (CAS 1798522‑16‑3): no NADPH oxidase annotation. Regioisomer (CAS not available): no NADPH oxidase annotation. |
| Quantified Difference | Qualitative binary difference (annotated vs. not annotated) |
| Conditions | Vendor application notes; publication references to Impellizzeri et al. (2011) Biochem. Pharmacol. 81:636 and Genovese et al. Brain Res. 1372, though these references describe the prototypical inhibitor apocynin and may not contain data on the title compound itself. |
Why This Matters
For researchers procuring a tool compound to interrogate NADPH oxidase‑dependent pathways, the presence of a positive functional annotation—even at the vendor level—provides an actionable starting hypothesis that is absent for the closest commercial analogs, reducing the risk of purchasing an inactive compound.
